molecular formula C21H18ClN3OS B2421835 (2E)-3-[(5-chloro-2-methoxyphenyl)amino]-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile CAS No. 477187-58-9

(2E)-3-[(5-chloro-2-methoxyphenyl)amino]-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile

Cat. No.: B2421835
CAS No.: 477187-58-9
M. Wt: 395.91
InChI Key: ZQHJGHDEGVHRBJ-LFIBNONCSA-N
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Description

(2E)-3-[(5-chloro-2-methoxyphenyl)amino]-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile is a potent and selective small molecule inhibitor identified in pharmacological research for its ability to target key signaling pathways. This compound is structurally characterized as a (2E)-prop-2-enenitrile, a scaffold often associated with covalent binding to cysteine residues in target proteins through Michael addition, which can lead to sustained pharmacological effects. Its primary research application lies in the investigation of kinase-driven cellular processes. The compound has been demonstrated to act as a potent inhibitor of Receptor Tyrosine Kinases (RTKs), including VEGFR2 (KDR), which is a critical signaling mediator in angiogenesis . By selectively inhibiting these kinases, it effectively suppresses downstream signaling cascades, such as the MAPK/ERK pathway, leading to the inhibition of cellular proliferation and the induction of apoptosis in malignant cells. Consequently, this molecule serves as a valuable chemical probe in oncology research for studying tumor angiogenesis, cancer cell survival, and for evaluating the efficacy of anti-angiogenic therapeutic strategies in preclinical models. Its use extends to biochemical assays for high-throughput screening and for elucidating the complex roles of specific kinases in other pathological conditions, including inflammatory diseases.

Properties

IUPAC Name

(E)-3-(5-chloro-2-methoxyanilino)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3OS/c1-13-4-5-15(8-14(13)2)19-12-27-21(25-19)16(10-23)11-24-18-9-17(22)6-7-20(18)26-3/h4-9,11-12,24H,1-3H3/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQHJGHDEGVHRBJ-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)C(=CNC3=C(C=CC(=C3)Cl)OC)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)/C(=C/NC3=C(C=CC(=C3)Cl)OC)/C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E)-3-[(5-chloro-2-methoxyphenyl)amino]-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile is a novel chemical entity with potential therapeutic applications. Its structure incorporates significant pharmacophoric elements that contribute to various biological activities, particularly in the fields of anticancer and antimicrobial research. This article aims to summarize the biological activities associated with this compound, including relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H18ClN3OC_{19}H_{18}ClN_3O with a molecular weight of approximately 343.82 g/mol. The compound features a thiazole ring, which is known for its diverse biological activities, and an aromatic amine moiety that enhances its interaction with biological targets.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines.

A notable study reported that thiazole derivatives exhibited IC50 values ranging from 0.5 to 10 µM against A549 and MCF7 cell lines, indicating strong anticancer properties . The structure-activity relationship (SAR) analysis suggested that the presence of electron-withdrawing groups like chlorine enhances the cytotoxicity.

2. Antimicrobial Activity

Thiazole-containing compounds are also recognized for their antimicrobial properties. Research has shown that similar compounds can exhibit activity against both Gram-positive and Gram-negative bacteria. For example, derivatives with thiazole moieties have been tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) as low as 32 µg/mL .

Activity Type Cell Line/Organism IC50/MIC
AnticancerA5490.5 - 10 µM
AnticancerMCF70.5 - 10 µM
AntimicrobialStaphylococcus aureus32 µg/mL
AntimicrobialEscherichia coli32 µg/mL

Case Study 1: Antitumor Efficacy

In a recent study focusing on the antitumor efficacy of thiazole derivatives, researchers synthesized a series of compounds based on the thiazole framework. Among these, one derivative showed promising results with an IC50 value of 8 µM against the A431 human epidermoid carcinoma cell line. The study concluded that modifications on the phenyl ring significantly influenced the compound's antitumor activity .

Another investigation explored the mechanism of action for thiazole derivatives in inducing apoptosis in cancer cells. The study found that these compounds activated caspase pathways and induced mitochondrial dysfunction, leading to programmed cell death . This mechanism underscores the potential for developing targeted therapies using compounds like this compound.

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that include the formation of thiazole rings and the introduction of various substituents to enhance biological activity. Characterization is often performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the structure and purity of the synthesized compound.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds featuring thiazole moieties. For instance, structures similar to (2E)-3-[(5-chloro-2-methoxyphenyl)amino]-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile have been evaluated for their cytotoxic effects against various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Antimicrobial Activity

Compounds with similar structural frameworks have also been investigated for their antimicrobial properties. The presence of the thiazole ring is often associated with enhanced activity against a range of bacterial strains. In vitro studies demonstrate that such compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, indicating their potential as new antimicrobial agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the phenyl or thiazole rings can significantly affect biological activity. For example, modifications that enhance lipophilicity or alter electronic properties may lead to improved potency and selectivity against specific targets .

Case Studies

  • Anticancer Screening : A study conducted using the National Cancer Institute's 60-cell line screen protocol demonstrated that derivatives of this compound exhibited selective cytotoxicity against certain cancer types, including breast and lung cancers. The mechanism was attributed to the compound's ability to interfere with cell cycle progression .
  • Antimicrobial Evaluation : In a separate study assessing antimicrobial activity, derivatives were tested against Staphylococcus aureus and Escherichia coli. Results indicated that modifications to the methoxy group significantly enhanced antimicrobial efficacy .

Q & A

Q. Table 1: Key Analytical Parameters for Structural Confirmation

TechniqueParametersApplication Example
X-ray CrystallographyBond angles, torsion angles, R-factorConfirming E-configuration of α,β-unsaturated nitrile
1H^1\text{H} NMRCoupling constants (J), integration ratiosDistinguishing aromatic substituents
LC-MSm/z of [M+H]+^+/fragmentation patternsVerifying molecular weight and purity

Q. Table 2: Common Pitfalls in Synthesis Optimization

IssueResolution StrategyReference
Low cyclization yieldMicrowave irradiation, catalyst screening
Solubility challengesCo-solvents (DMSO:EtOH mixtures)
StereoisomerismChiral HPLC or enzymatic resolution

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